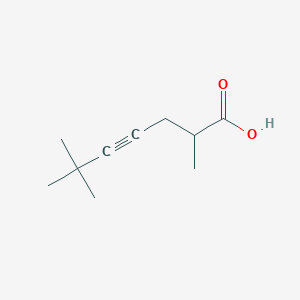
2,6,6-Trimethyl-4-heptynoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,6-Trimethyl-4-heptynoic Acid is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a triple bond in its heptynoic acid structure, along with three methyl groups attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethyl-4-heptynoic Acid typically involves the alkylation of a suitable precursor, such as 2,6,6-trimethyl-4-heptyn-2-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide, and oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6,6-Trimethyl-4-heptynoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Applications De Recherche Scientifique
2,6,6-Trimethyl-4-heptynoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 2,6,6-Trimethyl-4-heptynoic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its triple bond can participate in cycloaddition reactions, forming reactive intermediates that interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity and function.
Comparaison Avec Des Composés Similaires
2,6,6-Trimethyl-4-heptyn-2-ol: A precursor in the synthesis of 2,6,6-Trimethyl-4-heptynoic Acid.
2,6,6-Trimethyl-4-heptanoic Acid: A saturated analog with different chemical properties.
2,6,6-Trimethyl-4-hexynoic Acid: A structurally similar compound with a shorter carbon chain.
Uniqueness: this compound is unique due to its combination of a triple bond and three methyl groups, which confer distinct reactivity and steric properties. This makes it a valuable compound for specialized applications in synthesis and research.
Propriétés
Formule moléculaire |
C10H16O2 |
|---|---|
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
2,6,6-trimethylhept-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-8(9(11)12)6-5-7-10(2,3)4/h8H,6H2,1-4H3,(H,11,12) |
Clé InChI |
QVNQATASYZYCFO-UHFFFAOYSA-N |
SMILES canonique |
CC(CC#CC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















